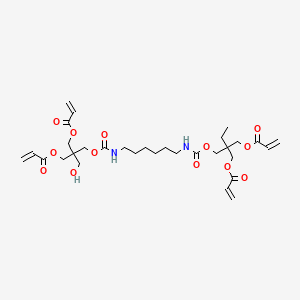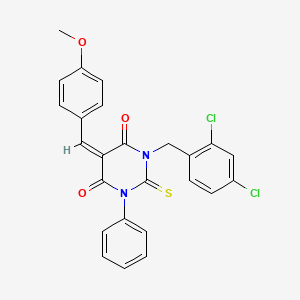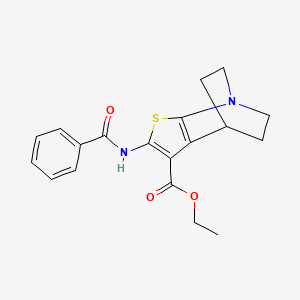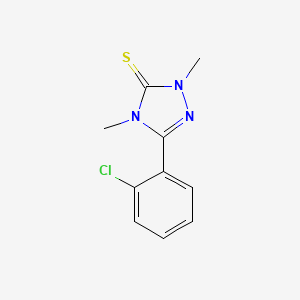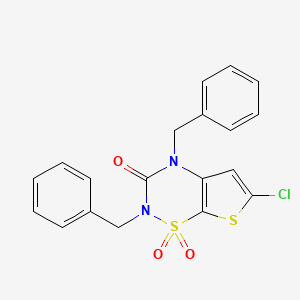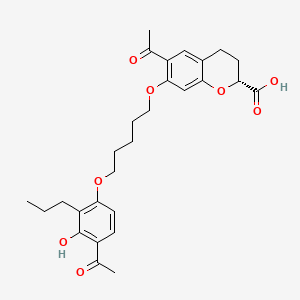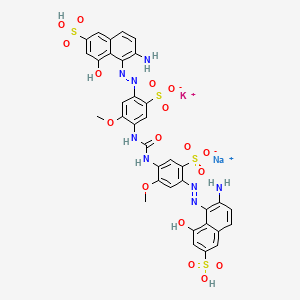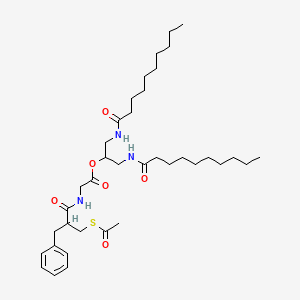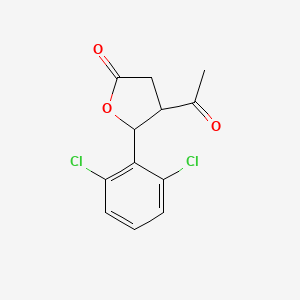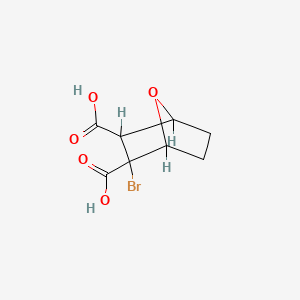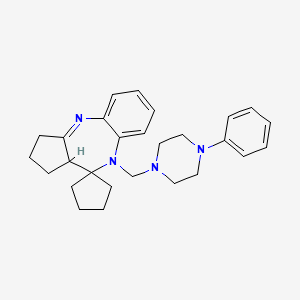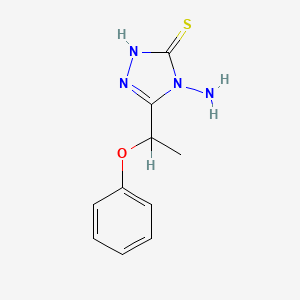
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a carboxylic acid group and a sulfonyl group attached to a 4-chloro-2-nitrophenyl moiety. The methyl ester functional group adds to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as using potassium permanganate or chromium trioxide.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 4-chloro-2-nitrobenzenesulfonyl chloride, under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles like amines or thiols to form sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester include:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but differ in other substituents.
Sulfonyl-substituted aromatic compounds: These compounds have a sulfonyl group attached to an aromatic ring, similar to the 4-chloro-2-nitrophenyl moiety.
Nitroaromatic compounds: These compounds contain a nitro group attached to an aromatic ring, similar to the 4-chloro-2-nitrophenyl moiety.
Propriétés
Numéro CAS |
173908-13-9 |
|---|---|
Formule moléculaire |
C12H9ClN2O6S |
Poids moléculaire |
344.73 g/mol |
Nom IUPAC |
methyl 1-(4-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H9ClN2O6S/c1-21-12(16)9-3-2-6-14(9)22(19,20)11-5-4-8(13)7-10(11)15(17)18/h2-7H,1H3 |
Clé InChI |
DIWPLFACHHSSKO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
